molecular formula C10H16O B14696722 2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- CAS No. 24826-71-9

2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)-

Cat. No.: B14696722
CAS No.: 24826-71-9
M. Wt: 152.23 g/mol
InChI Key: PICMFKWTWAPKCB-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexenone, characterized by the presence of a methyl group and an isopropyl group attached to the cyclohexenone ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can produce cyclohexenone derivatives . These methods are scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- involves its interaction with molecular targets and pathways. As an enone, it can undergo Michael addition reactions with nucleophiles, forming covalent bonds with target molecules. This reactivity is crucial for its role in organic synthesis and the formation of complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- is unique due to its specific substituent pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

24826-71-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-methyl-4-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h6-7,10H,4-5H2,1-3H3

InChI Key

PICMFKWTWAPKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CCC1C(C)C

Origin of Product

United States

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